

KSQ-4279: Unprecedented Selectivity for USP1 Inhibition in Cancer Therapy

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Compound of Interest

Compound Name: KSQ-4279 (gentisate)

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A comprehensive analysis of preclinical data demonstrates that KSQ-4279, a clinical-stage small molecule inhibitor, exhibits exceptional selectivity for Ubiquitin-Specific Protease 1 (USP1). This high degree of selectivity minimizes the potential for off-target effects, positioning KSQ-4279 as a promising therapeutic candidate for cancers with specific DNA damage response deficiencies. This guide provides a detailed comparison of KSQ-4279 with other known USP1 inhibitors, supported by experimental evidence.

Superior Selectivity Profile of KSQ-4279

Biochemical assays reveal that KSQ-4279 maintains its highly specific inhibitory activity against USP1 even at concentrations significantly exceeding its half-maximal inhibitory concentration (IC50). In contrast, the tool compound ML323 begins to show inhibitory effects on other closely related deubiquitinating enzymes (DUBs) at much lower multiples of its IC50.

A key study demonstrated that KSQ-4279 retained "exquisite selectivity" for USP1 at inhibitor concentrations as high as 10,000 times its IC50 value.^{[1][2]} Conversely, ML323 exhibited inhibition of USP12 and USP46, two close homologs of USP1, at concentrations 100 times higher than its IC50 value for USP1.^{[1][2]}

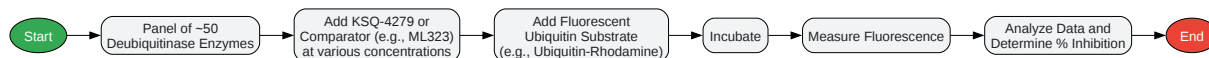
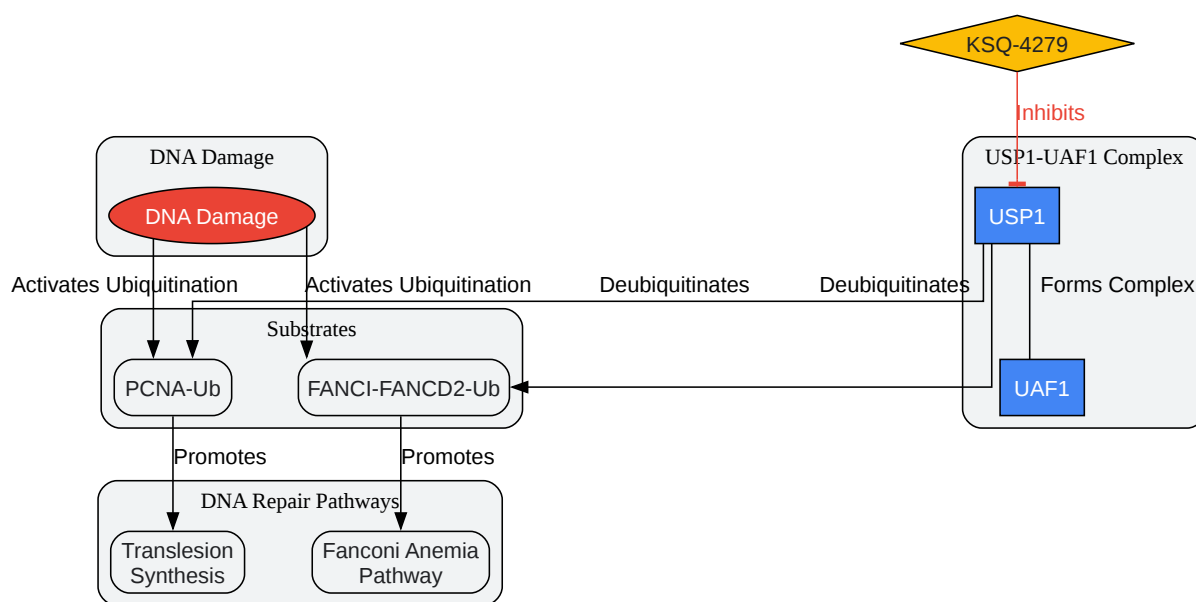
Inhibitor	Target	Primary IC50	Off-Target Activity	Off-Target Concentration Relative to IC50
KSQ-4279	USP1	2 nmol/L[3]	No significant inhibition of other DUBs in a panel of 43[3]	Up to 10,000x IC50[1][2]
ML323	USP1	76 nM[4]	Inhibition of USP12 and USP46	100x IC50[1][2]
Pimozide	USP1/UAF1	2 µM[4]	Poor inhibitor of UCH-L1 and UCH-L3 (IC50 > 500 µM)[5]	Not specified
GW7647	USP1/UAF1	5 µM[4]	Inhibited UCHs with an estimated IC50 > 200 µM[5]	Not specified

Mechanism of Action: An Induced-Fit Binding to a Cryptic Site

The remarkable selectivity of KSQ-4279 is attributed to its unique mechanism of action. Cryo-electron microscopy (cryo-EM) studies have revealed that KSQ-4279 binds to a cryptic, allosteric pocket within the hydrophobic core of USP1.[3] This binding site is not present in the unbound state of the enzyme, indicating an "induced-fit" mechanism.[3] This allosteric pocket is not conserved across other DUBs, which likely explains the high selectivity of KSQ-4279 for USP1.[3] Both KSQ-4279 and ML323 bind to the same cryptic site but disrupt the protein structure in subtly different ways.[1][2][6][7]

The USP1 Signaling Pathway and Therapeutic Rationale

USP1 plays a critical role in the DNA damage response (DDR) by deubiquitinating two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 complex.[1][8] These deubiquitination events are crucial for the proper functioning of translesion synthesis and the Fanconi Anemia pathway, respectively.[1][8][9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, tumor cells become highly dependent on USP1 for survival.[8] By inhibiting USP1, KSQ-4279 can induce synthetic lethality in these cancer cells.[8]



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